5-Isopropylthiazole-2-carboxylic acid, lithium salt

Catalog No.
S14029473
CAS No.
M.F
C7H8LiNO2S
M. Wt
177.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Isopropylthiazole-2-carboxylic acid, lithium sal...

Product Name

5-Isopropylthiazole-2-carboxylic acid, lithium salt

IUPAC Name

lithium;5-propan-2-yl-1,3-thiazole-2-carboxylate

Molecular Formula

C7H8LiNO2S

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C7H9NO2S.Li/c1-4(2)5-3-8-6(11-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

FDWDUBWKQCJQCA-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)C1=CN=C(S1)C(=O)[O-]

5-Isopropylthiazole-2-carboxylic acid, lithium salt is an organosulfur compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The lithium salt form indicates that the carboxylic acid group has been deprotonated and is associated with lithium ions, enhancing its solubility and bioavailability in various applications. The chemical formula for this compound is C5H5NO2SC_5H_5NO_2S with a molecular weight of approximately 143.16 g/mol. Its structure includes a carboxylic acid functional group, which contributes to its reactivity and biological activity .

The reactivity of 5-Isopropylthiazole-2-carboxylic acid, lithium salt primarily involves its carboxylic acid group, which can undergo typical reactions such as:

  • Deprotonation: In the presence of strong bases, the carboxylic acid can lose a proton to form the corresponding carboxylate ion.
  • Esterification: It can react with alcohols to form esters.
  • Acylation: The compound can act as an acyl donor in reactions with nucleophiles, such as amines or alcohols.
  • Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, leading to the formation of thiazole derivatives .

Research indicates that compounds containing thiazole rings exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 5-Isopropylthiazole-2-carboxylic acid has been noted for its potential in inhibiting lactate dehydrogenase, an enzyme critical in cancer metabolism. In vitro studies have shown that thiazole derivatives can suppress cellular lactate output and inhibit growth in various cancer cell lines .

The synthesis of 5-Isopropylthiazole-2-carboxylic acid, lithium salt typically involves several steps:

  • Formation of Thiazole Ring: The initial step often includes the reaction of isopropylamine with carbon disulfide and a suitable halide to form an intermediate thiazole.
  • Carboxylation: The thiazole intermediate can be subjected to carboxylation using carbon dioxide under basic conditions.
  • Lithium Salting: Finally, the compound is treated with lithium hydroxide or lithium carbonate to form the lithium salt.

Alternative methods may include direct synthesis from simpler precursors using various coupling reactions .

5-Isopropylthiazole-2-carboxylic acid, lithium salt finds applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential therapeutic agent in cancer treatment.
  • Agriculture: Its antimicrobial properties may be utilized in developing agricultural fungicides or herbicides.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic compounds .

Interaction studies have focused on understanding how 5-Isopropylthiazole-2-carboxylic acid interacts with biological targets. It has been shown to form hydrogen bonds with active site residues in enzymes such as lactate dehydrogenase. These interactions are critical for its inhibitory effects on enzyme activity and highlight the importance of structural features in determining biological potency .

Several compounds share structural similarities with 5-Isopropylthiazole-2-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-Methylthiazole-2-carboxylic acidThiazole derivativeExhibits similar biological activities but lacks isopropyl substitution.
4-Methylthiazole-2-carboxylic acidThiazole derivativeDifferent substitution pattern affects reactivity and solubility.
2-AminothiazoleThiazole derivativeContains an amine group which alters its biological profile significantly.

These compounds differ in their substitution patterns on the thiazole ring, which influences their chemical reactivity and biological activity. The presence of an isopropyl group in 5-Isopropylthiazole-2-carboxylic acid enhances its lipophilicity compared to other derivatives, potentially affecting its pharmacokinetic properties and interaction profiles .

Hydrogen Bond Acceptor Count

4

Exact Mass

177.04357811 g/mol

Monoisotopic Mass

177.04357811 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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